
Methyl 4-bromo-5-chloro-2-methylbenzoate
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Overview
Description
Methyl 4-bromo-5-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-chloro-2-methylbenzoate typically involves the esterification of 4-bromo-5-chloro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions produce corresponding alcohols and acids .
Scientific Research Applications
Methyl 4-bromo-5-chloro-2-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-chloro-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, altering cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-chloro-4-methylbenzoate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
- Methyl 4-bromo-5-chloro-2-methoxybenzoate
Uniqueness
Methyl 4-bromo-5-chloro-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Biological Activity
Methyl 4-bromo-5-chloro-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and interactions with various biological systems, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula C10H8BrClO2 and a molecular weight of approximately 275.53 g/mol. The presence of bromine and chlorine substituents on the aromatic ring enhances its reactivity and potential for biological interactions.
Target Interaction
The primary molecular targets of this compound are not fully elucidated; however, it is suggested that the halogen substituents may facilitate interactions with various enzymes and proteins. These interactions can lead to modulation of cellular pathways, influencing processes such as metabolism and gene expression.
Enzyme Interaction
Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound to these enzymes can either inhibit or activate their activity, affecting the metabolism of other compounds within the system.
Cellular Effects
This compound has demonstrated effects on various cellular processes:
- Cell Signaling: It modulates pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
- Gene Expression: The compound influences the expression of genes involved in apoptosis and cell cycle regulation, potentially impacting cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Factors such as bioavailability, half-life, and metabolic pathways are yet to be determined. However, preliminary studies suggest that environmental conditions (e.g., pH and temperature) can significantly affect its biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies: Experiments have shown that this compound exhibits notable inhibitory effects on certain cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by modulating apoptotic pathways .
- Metabolite Formation: Phase I and II metabolic reactions lead to various metabolites that may exhibit different biological activities compared to the parent compound. Understanding these metabolites is crucial for assessing the full therapeutic potential.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Type | Effect Observed | Mechanism |
---|---|---|---|
Study 1 | Breast Cancer Cells | Reduced viability | Induction of apoptosis |
Study 2 | Hepatocytes | Altered enzyme activity | Interaction with cytochrome P450 |
Study 3 | Fibroblasts | Modulation of growth factors | MAPK/ERK pathway activation |
Properties
Molecular Formula |
C9H8BrClO2 |
---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl 4-bromo-5-chloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
ONVFLPULKYBQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Cl)Br |
Origin of Product |
United States |
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